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Compound of Interest

6-Chloro-4-methylpyridazin-3-
Compound Name:
amine

Cat. No.: B3024603

Application Notes & Protocols

Topic: Strategic Use of 6-Chloro-4-methylpyridazin-3-amine in the Synthesis of Kinase
Inhibitors

Introduction: The Pyridazine Scaffold as a
Privileged Hinge-Binder

In the landscape of targeted cancer therapy, protein kinase inhibitors represent a cornerstone
of modern drug discovery. The pyridazine nucleus is recognized as a "privileged scaffold" due
to its intrinsic ability to modulate physicochemical properties and improve the ADME/toxicity
profile of drug candidates.[1] Its nitrogen atoms are perfectly positioned to act as hydrogen
bond acceptors, enabling potent and specific interactions with the highly conserved hinge
region of the ATP-binding pocket in numerous kinases.[2]

This guide focuses on the strategic application of 6-Chloro-4-methylpyridazin-3-amine, a
highly versatile and functionalized starting material for the synthesis of next-generation kinase
inhibitors. The molecule possesses two key reactive handles:

e A C6-Chloro Group: An ideal site for palladium-catalyzed cross-coupling reactions, allowing
for the introduction of diverse aryl, heteroaryl, and alkyl substituents to build out the core
inhibitor structure.
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e A C3-Amino Group: A nucleophilic center that can be further derivatized or serve as a critical
hydrogen bond donor for kinase hinge binding.

This combination makes it an exemplary building block for targeting key oncogenic kinases,
such as c-Met, where pyridazine-based compounds have shown significant promise.[3][4]
These notes provide detailed, field-proven protocols for the two most critical transformations
involving this reagent: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Reagent Profile and Safety
hvsicochemical :

Property Value Source

6-chloro-4-methylpyridazin-3-

IUPAC Name ) [5]
amine

CAS Number 64068-00-4 [5][6]

Molecular Formula CsHeCINs [5]

Molecular Weight 143.57 g/mol [5]
White to off-white crystalline

Appearance [7]
powder

Keep in a dark place, inert
Storage
atmosphere, 2-8°C

Safety and Handling

6-Chloro-4-methylpyridazin-3-amine is a hazardous substance and must be handled with
appropriate precautions in a chemical fume hood by trained personnel.[7]

o GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin),
H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled),
H335 (May cause respiratory irritation).[5]

o Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab
coat are mandatory. Use a respirator if handling outside of a fume hood.[7]
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» Handling: Avoid creating dust. Ensure proper ventilation. Keep away from oxidizing agents.

[7]

Core Synthetic Strategy I: Suzuki-Miyaura C-C Bond

Formation
Principle and Mechanistic Insight

The Suzuki-Miyaura coupling is the cornerstone reaction for elaborating the 6-chloro-4-
methylpyridazine scaffold. It facilitates the formation of a carbon-carbon bond between the
electron-deficient C6 position of the pyridazine and a variety of aryl or heteroaryl boronic acids.
This is the most common method for installing moieties that will occupy the solvent-exposed
region of the kinase ATP pocket.

The choice of a robust palladium catalyst, such as Pd(PPhs)as, is critical.[8] The catalytic cycle
proceeds through three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-ClI
bond, (2) Transmetalation where the organic group is transferred from the boronic acid to the
palladium complex, and (3) Reductive Elimination to form the final C-C bond and regenerate
the active palladium(0) catalyst.[9]
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Suzuki-Miyaura Coupling Workflow

1. Reagent Setup
- 6-Chloro-4-methylpyridazin-3-amine
- Boronic Acid (1.2 eq)
- Pd(PPhs)4 (3-5 mol%)
- Base (e.g., K2COs, 2.0 eq)

2. Inert Atmosphere
Evacuate and backfill flask
with Argon/Nitrogen (3x).
3. Solvent Addition
Add degassed solvent
(e.g., 1,4- Dioxane/Water 4:1).
4, Thermal Reaction
Heat mixture to 90-100°C.
Monitor by TLC/LC-MS.
5. Aqueous Work-up
Cool, dilute with EtOAc,
wash with water and brine.

6. Purlflcat|0n
Concentrate and purify via
column chromatography.
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Buchwald-Hartwig Amination Transformation

6-Chloro-4-methylpyridazin-3-amine
+ RIR2NH

Pd-catalyzed
C-N Coupling

Pdz(dba)s / Ligand (e.g., XPhos)
Base (e.g., Cs2C03)
Solvent (e.g., Toluene)

-
-

Binds & Activates

Downstream Signaling
(RAS/MAPK, PI3K/AKT)

HGF
(Ligand)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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inhibitor synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3024603#using-6-chloro-4-methylpyridazin-3-amine-
in-kinase-inhibitor-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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